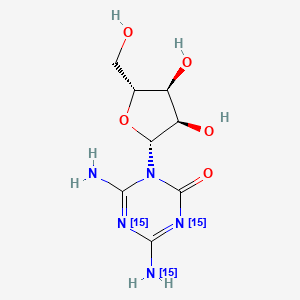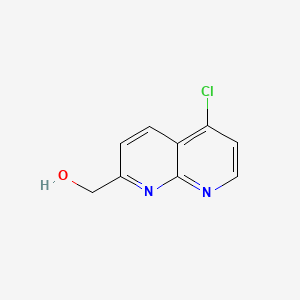
(5-Chloro-1,8-naphthyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chloro-1,8-naphthyridin-2-yl)methanol is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1,8-naphthyridin-2-yl)methanol can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol with secondary alcohols in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired compound in moderate to high yields (62-88%).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of naphthyridines involve optimizing reaction conditions to ensure high yield and purity. This often includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-1,8-naphthyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-2-carboxylic acids, while substitution reactions can produce various substituted naphthyridines.
Scientific Research Applications
(5-Chloro-1,8-naphthyridin-2-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antibacterial and antifungal agents.
Mechanism of Action
The mechanism of action of (5-Chloro-1,8-naphthyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a naphthyridine core, used to treat bacterial infections.
Pagoclone: An anxiolytic agent from the cyclopyrrolone family, related to naphthyridines.
Uniqueness
(5-Chloro-1,8-naphthyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike gemifloxacin, which is primarily used as an antibiotic, this compound has broader applications in materials science and industry.
Properties
Molecular Formula |
C9H7ClN2O |
|---|---|
Molecular Weight |
194.62 g/mol |
IUPAC Name |
(5-chloro-1,8-naphthyridin-2-yl)methanol |
InChI |
InChI=1S/C9H7ClN2O/c10-8-3-4-11-9-7(8)2-1-6(5-13)12-9/h1-4,13H,5H2 |
InChI Key |
LUPLGMDVGMLHCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1CO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


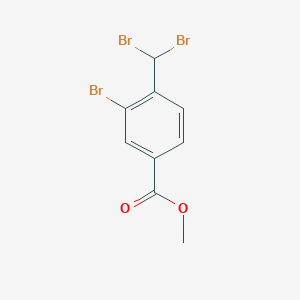
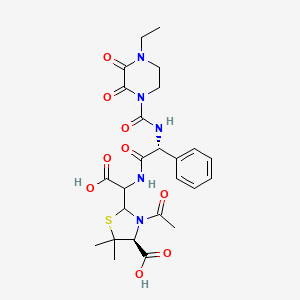
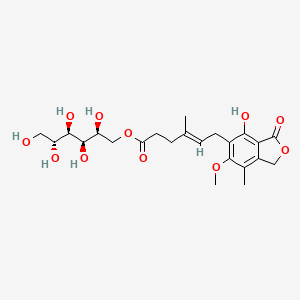
![1-[3-(Diethylamino)prop-1-ynyl]cyclohexan-1-ol](/img/structure/B13850538.png)
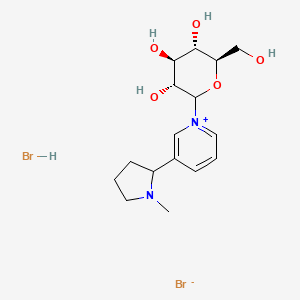

![b-D-Glucopyranoside,3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenyl,2-(3,4,5-trihydroxybenzoate), (E)-](/img/structure/B13850545.png)
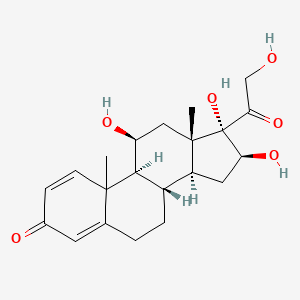


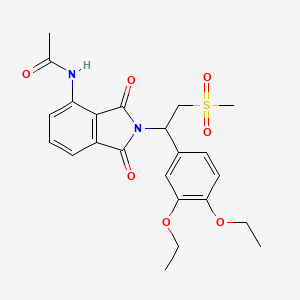

![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
